

Application Note: 1H and 13C NMR Assignment for Kadcoccitane H

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Compound of Interest		
Compound Name:	Kadsurindutin H	
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for Kadcoccitane H, a rearranged lanostane triterpenoid. The information presented herein is essential for the identification, characterization, and quality control of this natural product in research and drug development settings.

Introduction

Kadcoccitane H is a member of the kadcoccitane family of triterpenoids, which are characterized by a unique 6/6/5/6-fused tetracyclic ring system.[1] These compounds, isolated from plants of the Kadsura genus, have garnered interest for their complex molecular architectures and potential biological activities. Accurate NMR data is fundamental for the unambiguous structural elucidation and verification of such complex natural products. This document outlines the definitive 1H and 13C NMR assignments for Kadcoccitane H and provides a comprehensive protocol for obtaining and analyzing such data.

Data Presentation: 1H and 13C NMR Assignments for Kadcoccitane H

The following table summarizes the 1H and 13C NMR chemical shifts (δ) for Kadcoccitane H, recorded in CDCl3. The assignments are based on extensive 1D and 2D NMR spectroscopic analysis, including COSY, HSQC, and HMBC experiments.



1 36.1 1.45, m; 1.65, m 2 28.0 1.70, m; 1.95, m 3 212.5 - 4 47.5 - 5 51.5 2.40, dd (12.0, 4.0) 6 23.4 2.15, m; 2.70, m 7 128.4 5.98, t (7.7) 8 144.5 - 9 169.8 - 10 39.8 - 11 118.1 6.30, s 12 168.4 -	licity (J in
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9 169.8 - 10 39.8 - 11 118.1 6.30, s	
10 39.8 - 11 118.1 6.30, s	
11 118.1 6.30, s	
12 168.4 -	
13 146.5 -	
14 54.1 -	
15 31.2 2.50, m; 2.65, m	
16 36.4 1.80, m; 2.05, m	
17 50.8 2.25, m	
18 12.5 2.12, s	
19 19.2 1.10, s	
20 36.2 2.45, m	
21 18.7 1.06, d (6.9)	
22 36.5 1.55, m; 1.65, m	
23 24.5 1.50, m; 1.60, m	



24	170.2	-
25	125.1	5.85, s
26	20.1	2.02, s
27	15.8	1.12, s
28	18.1	1.38, s
29	29.7	1.24, s
30	21.9	1.12, s

Data sourced from the supplementary information of "Biomimetic syntheses of kadcoccitane H and kadcotrione C methyl ester" and "Four new lanostane triterpenoids featuring extended π -conjugated systems from the stems of Kadsura coccinea".[2][3]

Experimental Protocols Sample Preparation for NMR Analysis

A standardized protocol is critical for obtaining high-quality, reproducible NMR spectra.

- Sample Purity: Ensure the isolated Kadcoccitane H is of high purity (>95%), as impurities can complicate spectral interpretation.
- Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCl3), for optimal sample dissolution.
- Concentration: Prepare the sample by dissolving 5-10 mg of Kadcoccitane H in approximately 0.5-0.6 mL of the deuterated solvent.[4]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).



NMR Spectrometer and Parameters

The following parameters are recommended for acquiring high-resolution NMR data on a 500 MHz or higher field spectrometer.

- 1D 1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- 1D 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on concentration and experiment time.
- 2D Experiments (COSY, HSQC, HMBC):
 - Standard pulse programs available on the spectrometer software should be utilized.
 - Optimize spectral widths in both dimensions to encompass all relevant signals.
 - The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise ratio.

Strategy for NMR Data Assignment



- 1H NMR Analysis: Identify key proton signals, such as olefinic protons, methyl singlets and doublets, and methine protons.
- 13C NMR and DEPT: Determine the number of carbon atoms and classify them as methyl (CH3), methylene (CH2), methine (CH), or quaternary (C) carbons using DEPT-135 and DEPT-90 experiments.
- HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal to its directly attached carbon atom.
- COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks to establish connectivities within molecular fragments.
- HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond)
 correlations between protons and carbons. This is crucial for connecting the fragments
 identified by COSY and for assigning quaternary carbons.
- Structure Confirmation: Integrate all the data from the 1D and 2D NMR experiments to assemble the complete structure of Kadcoccitane H and unambiguously assign all 1H and 13C chemical shifts.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a natural product like Kadcoccitane H using NMR spectroscopy.





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Caption: Workflow for the structural elucidation of Kadcoccitane H via NMR spectroscopy.

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References

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